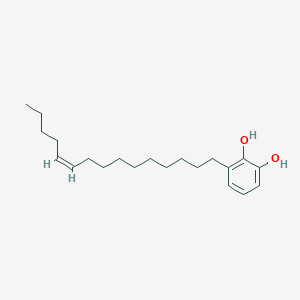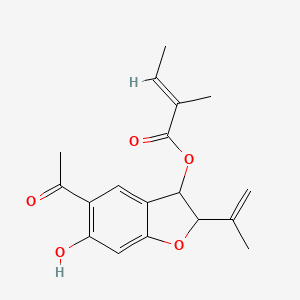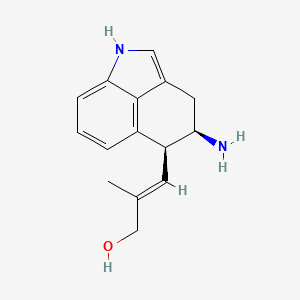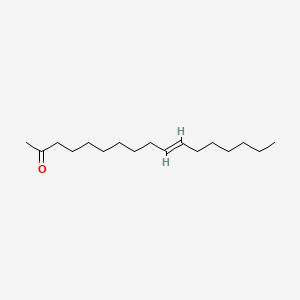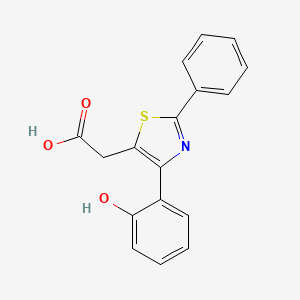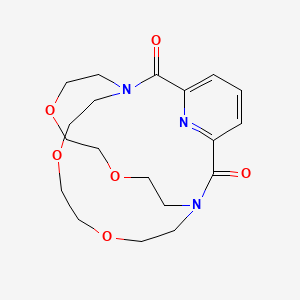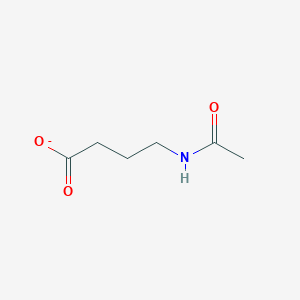
4-Acetamidobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetamidobutanoate is a monocarboxylic acid anion that is the conjugate base of 4-acetamidobutanoic acid, arising from deprotonation of the carboxy group. It has a role as a human metabolite. It derives from a butyrate. It is a conjugate base of a 4-acetamidobutanoic acid.
Applications De Recherche Scientifique
Inhibition of Fatty Acid Oxidation
4-Acetamidobutanoate, through its structural analogs like 4-pentenoate, has been found to inhibit fatty acid oxidation in rat heart mitochondria. This inhibition impacts enzymes such as 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase, suggesting potential applications in studying metabolic processes in cardiac tissues (Fong & Schulz, 1978).
Synthesis of Chiral Compounds
The compound has been used in the synthesis of chiral molecules like (±)-3-methyl-1,1-diphenyl-2-butyl β-acetamidobutanoate. This synthesis involves asymmetric hydrogenation, indicating its utility in producing optically active compounds, which are crucial in pharmaceutical research (Chiaroni et al., 1995).
Biocatalysis Research
Ethyl(R)-2-hydroxy-4-phenylbutanoate, a derivative of this compound, is a significant intermediate in synthesizing angiotensin-converting enzyme inhibitors. Research on its synthesis via biocatalytic methods provides insights into more sustainable and efficient pharmaceutical production processes (Zhao Jin-mei, 2008).
Transfer of Functionalized Carbon Fragments
This compound derivatives are also used in transferring functionalized carbon fragments, which is a critical step in synthesizing various organic compounds, including those with pharmaceutical applications (Hiemstra, Bieräugel & Pandit, 1982).
Medicinal Chemistry
Aryl acetamide derived Zn(II) complexes, where this compound can be a component, show promise in medicinal chemistry as enzyme inhibitors and potential anticancer and antileishmanial agents. This research highlights the importance of this compound derivatives in developing new therapeutic agents (Sultana et al., 2016).
Biosynthesis of Chiral Molecules
The compound plays a role in the biosynthesis of chiral molecules like ethyl (R)-4-chloro-3-hydroxybutanoate. This research demonstrates its relevance in biotechnological applications and the production of high-value chemical compounds (Yucai He et al., 2015).
Metabolomics and Hepatorenal Dysfunction
In metabolomic studies, particularly in the context of hepatorenal dysfunction in cirrhosis, this compound has been identified as a significant metabolite. Such studies help understand the metabolic alterations in various diseases and could lead to new biomarkers or therapeutic targets (Mindikoglu et al., 2017).
Propriétés
Formule moléculaire |
C6H10NO3- |
|---|---|
Poids moléculaire |
144.15 g/mol |
Nom IUPAC |
4-acetamidobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/p-1 |
Clé InChI |
UZTFMUBKZQVKLK-UHFFFAOYSA-M |
SMILES |
CC(=O)NCCCC(=O)[O-] |
SMILES canonique |
CC(=O)NCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





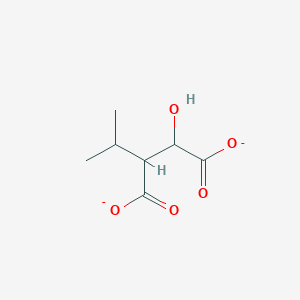

![1-Ethyl-2,6-bis[2-(4-pyrrolidin-1-ylphenyl)ethenyl]pyridin-1-ium;iodide](/img/structure/B1236890.png)

